

Technical Guide: Elucidation of the Structure of Methyl 3-Chloropropanimide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-chloropropanimide hydrochloride
Cat. No.:	B1297176

[Get Quote](#)

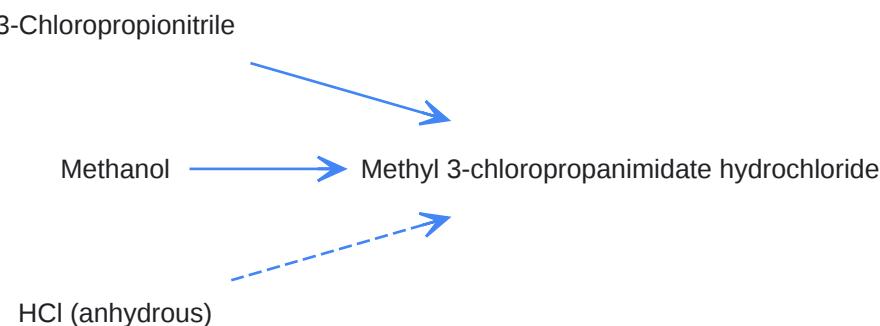
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **Methyl 3-chloropropanimide hydrochloride**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a robust methodology for its synthesis via the Pinner reaction and presents predicted spectroscopic data based on established principles and analysis of analogous compounds. This guide serves as a valuable resource for researchers working with or aiming to synthesize and characterize this compound.

Chemical Structure and Properties

Methyl 3-chloropropanimide hydrochloride is the salt of an imide, specifically a methyl imino ether of 3-chloropropanoic acid. The hydrochloride salt form enhances its stability.


Table 1: Chemical Identity and Predicted Properties

Property	Value	Source/Method
Chemical Name	Methyl 3-chloropropanimide hydrochloride	IUPAC Nomenclature
Synonyms	Methyl 3-chloropropionimidate HCl	-
CAS Number	77570-15-1	Chemical Abstracts Service
Molecular Formula	C ₄ H ₉ Cl ₂ NO	-
Molecular Weight	158.03 g/mol	Calculated
Structure	Cl-CH ₂ -CH ₂ -C(=NH ₂ ⁺)-OCH ₃ Cl ⁻	-
Physical State	Predicted to be a crystalline solid	Analogy to similar imide hydrochlorides

Synthesis Methodology: The Pinner Reaction

The most direct and widely employed method for the synthesis of imide hydrochlorides is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For **Methyl 3-chloropropanimide hydrochloride**, this entails the reaction of 3-chloropropionitrile with methanol in the presence of anhydrous hydrogen chloride.

Reaction Scheme

[Click to download full resolution via product page](#)

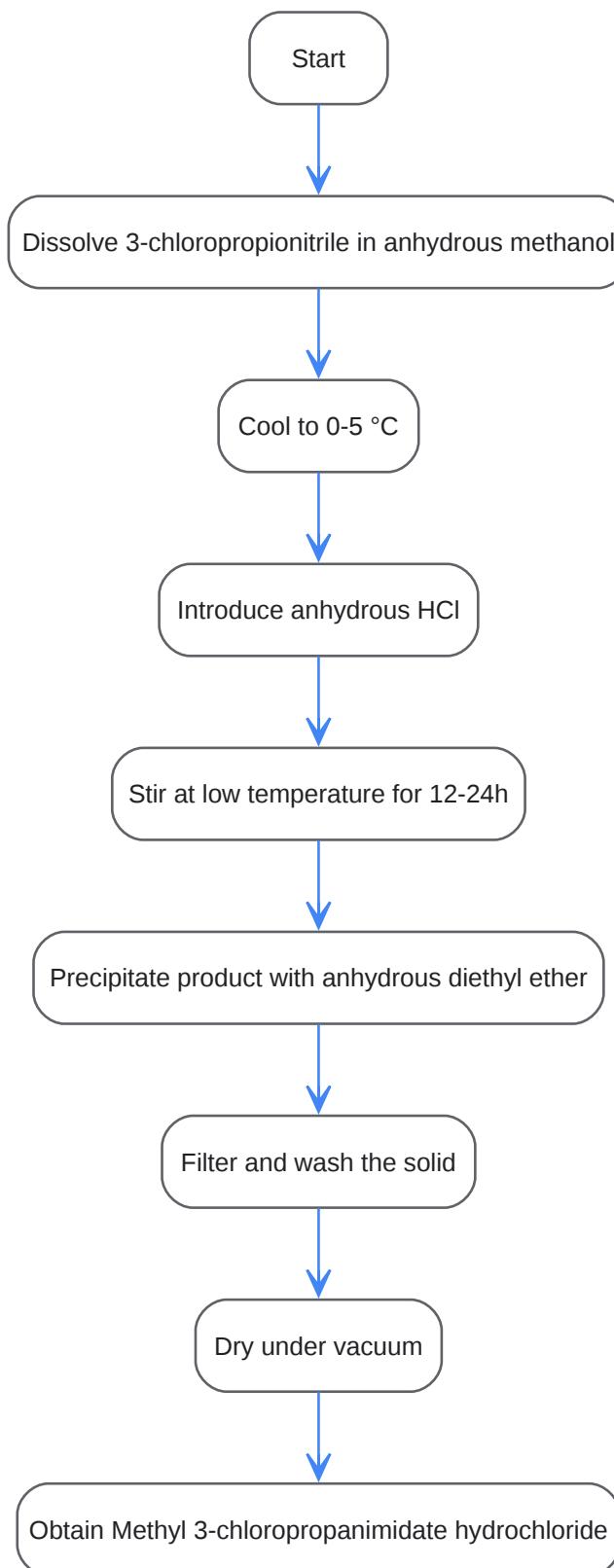
Caption: Pinner reaction for the synthesis of **Methyl 3-chloropropanimidate hydrochloride**.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of methyl imidate hydrochlorides.

Materials:

- 3-Chloropropionitrile
- Anhydrous Methanol
- Anhydrous Diethyl Ether (or other suitable non-protic solvent)
- Hydrogen Chloride gas or a solution of HCl in an anhydrous solvent (e.g., dioxane, diethyl ether)
- Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
- Drying tube (e.g., with calcium chloride)
- Ice bath


Procedure:

- A solution of 3-chloropropionitrile (1.0 equivalent) in anhydrous methanol (1.1 to 1.5 equivalents) is prepared in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in an ice bath to 0-5 °C.
- Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Alternatively, a saturated solution of HCl in anhydrous diethyl ether is added dropwise. The addition is continued until the solution is saturated with HCl.
- The reaction mixture is sealed and stirred at a low temperature (e.g., 0-5 °C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the

IR spectrum.

- Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent is reduced under vacuum at a low temperature.
- Anhydrous diethyl ether is added to precipitate the product completely.
- The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield **Methyl 3-chloropropanimidate hydrochloride** as a crystalline solid.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Methyl 3-chloropropanimidate hydrochloride**.

Structural Elucidation by Spectroscopic Methods

As of the date of this guide, public databases lack experimental spectroscopic data for **Methyl 3-chloropropanimidate hydrochloride**. The following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, and the two methylene groups of the chloropropyl chain.

Table 2: Predicted ^1H NMR Chemical Shifts (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0 - 11.0	Broad singlet	2H	=NH ₂ ⁺	Protons on the positively charged nitrogen are expected to be significantly deshielded and exchangeable.
~4.1	Singlet	3H	-OCH ₃	The methoxy protons are a singlet and are deshielded by the adjacent oxygen and the iminium group.
~3.8	Triplet	2H	Cl-CH ₂ -	The methylene group adjacent to the electronegative chlorine atom will be deshielded.
~3.0	Triplet	2H	-CH ₂ -C=	The methylene group adjacent to the iminium carbon will also be deshielded.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit four signals, one for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

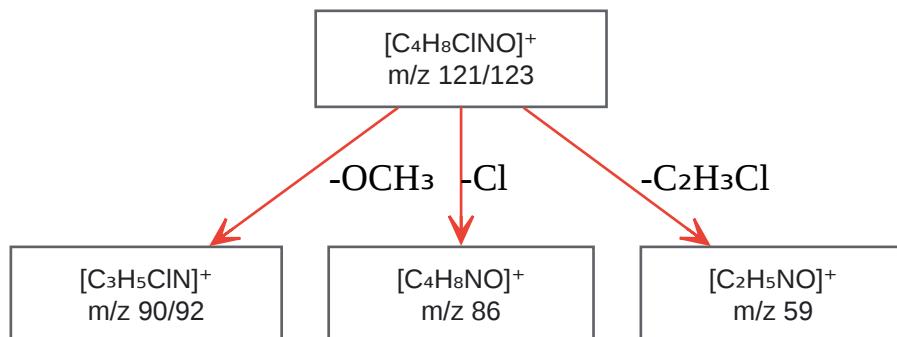
Chemical Shift (δ , ppm)	Assignment	Rationale
~170	C=N	The iminium carbon is expected to have the largest chemical shift due to its sp^2 hybridization and proximity to nitrogen and oxygen.
~55	-OCH ₃	The methoxy carbon is deshielded by the oxygen atom.
~40	Cl-CH ₂ -	The carbon bonded to the chlorine atom will be significantly deshielded.
~35	-CH ₂ -C=	The carbon adjacent to the iminium carbon will be deshielded.

Predicted FT-IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-2800	Strong, broad	N-H stretching of the =NH ₂ ⁺ group
~2950-2850	Medium	C-H stretching of methylene and methyl groups
~1680	Strong	C=N stretching of the iminium group
~1250	Strong	C-O stretching of the imidate
~750	Strong	C-Cl stretching


Predicted Mass Spectrometry (Electron Ionization)

The mass spectrum of the free base (Methyl 3-chloropropanimidate) would be observed. The hydrochloride salt would not be stable under typical EI conditions. The molecular ion peak of the free base is expected at m/z 121 (for ^{35}Cl) and 123 (for ^{37}Cl) in a roughly 3:1 ratio.

Table 5: Predicted Major Fragmentation Ions (for the free base)

m/z	Proposed Fragment	Notes
121/123	$[\text{M}]^+$	Molecular ion peak of the free base.
90/92	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical.
86	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical.
59	$[\text{C}(\text{=NH})\text{OCH}_3]^+$	Fragment corresponding to the imidate functional group.

Fragmentation Pathway Diagram:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: Elucidation of the Structure of Methyl 3-Chloropropanimidate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297176#methyl-3-chloropropanimidate-hydrochloride-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com